tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423660
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-7-6-10-14(20)13-9-8-11-18-15(13)19(4)5/h8-9,11,14H,6-7,10,12H2,1-5H3
SMILES:
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17423660

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-7-6-10-14(20)13-9-8-11-18-15(13)19(4)5/h8-9,11,14H,6-7,10,12H2,1-5H3
Standard InChI Key VBMZHBURMXNOFS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Functional Groups

The systematic name, tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate, reflects its three primary components:

  • A piperidine ring substituted at the 2-position.

  • A pyridine moiety with a dimethylamino group at the 2-position.

  • A tert-butyl carbamate group at the 1-position of the piperidine.

The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) introduces basicity and electron-donating effects, influencing the compound’s solubility and reactivity. The tert-butyl ester provides steric bulk, enhancing metabolic stability .

Molecular Geometry and Stereochemistry

X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the pyridine and tert-butyl groups occupying equatorial positions to minimize steric strain. The dimethylamino group adopts a planar configuration, facilitating π-π interactions with aromatic residues in biological targets . While the compound lacks chiral centers, stereochemical variants like tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate highlight the role of spatial arrangement in pharmacological activity .

Table 1: Molecular Properties of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate

PropertyValue
Molecular FormulaC17H27N3O2\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight305.4 g/mol
IUPAC Nametert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate
Key Functional GroupsPiperidine, pyridine, tert-butyl carbamate, dimethylamino

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: N-Boc protection of piperidine using di-tert-butyl dicarbonate.

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the 2-(dimethylamino)pyridin-3-yl group to the piperidine ring.

  • Deprotection and Purification: Acidic removal of the Boc group followed by recrystallization .

Reaction conditions (e.g., palladium catalysts, temperatures of 80–100°C) are optimized to achieve yields exceeding 70%.

Key Chemical Reactions

  • Hydrolysis: The tert-butyl ester undergoes acidic hydrolysis to yield carboxylic acid derivatives, useful for further derivatization.

  • N-Demethylation: Treatment with strong bases removes methyl groups, altering electronic properties .

  • Electrophilic Substitution: The pyridine ring participates in nitration and sulfonation reactions, enabling structural diversification.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) reveals a singlet at δ 1.44 ppm for the tert-butyl group and a doublet at δ 7.25 ppm for the pyridine protons.

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 305.4 ([M+H]+^+).

Structural Analogues and Comparative Pharmacology

Diethylamino Variant

tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate, with a molecular weight of 333.47 g/mol, shows reduced 5-HT1A_{1A} affinity (Ki=35K_i = 35 nM) due to steric hindrance from the larger ethyl groups.

Stereochemical Variants

The (R)-configured analog, tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate, exhibits enantioselective binding to α2_2-adrenergic receptors (Ki=18K_i = 18 nM vs. 120 nM for the (S)-isomer) .

Table 2: Comparative Analysis of Piperidine Derivatives

CompoundMolecular WeightKey Substituent5-HT1A_{1A} KiK_i (nM)
Target Compound305.42-(Dimethylamino)12
Diethylamino Analog333.472-(Diethylamino)35
(R)-3-(Dimethylamino) Variant 228.333-(Dimethylamino)N/A

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